1-TETRACOSANTHIOL
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Overview
Description
1-TETRACOSANTHIOL: is an organic compound belonging to the class of thiols, which are characterized by the presence of a sulfhydryl group (-SH) attached to a long carbon chain. The molecular formula of this compound is C24H50S . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-TETRACOSANTHIOL can be synthesized through several methods. One common approach involves the thiolation of tetracosane using thiolating agents such as hydrogen sulfide (H2S) or thiourea. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale thiolation processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-TETRACOSANTHIOL undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Tetracosane (C24H50).
Substitution: Various substituted organic compounds depending on the reactants used.
Scientific Research Applications
1-TETRACOSANTHIOL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological membranes and as a probe for investigating protein-thiol interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1-TETRACOSANTHIOL involves its ability to interact with various molecular targets through its sulfhydryl group. This group can form covalent bonds with other molecules, leading to the formation of disulfides or other derivatives. These interactions can modulate the activity of enzymes, proteins, and other biological molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Tetracosane: A hydrocarbon with the formula C24H50, lacking the sulfhydryl group.
Tetracosan-1-ol: A fatty alcohol with the formula C24H50O, where a hydroxyl group replaces the sulfhydryl group.
Uniqueness
1-TETRACOSANTHIOL is unique due to the presence of the sulfhydryl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows this compound to participate in specific reactions and interactions that are not possible with Tetracosane or Tetracosan-1-ol.
Properties
IUPAC Name |
tetracosane-1-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h25H,2-24H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPRDJDJPZQSIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542485 |
Source
|
Record name | Tetracosane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-24-1 |
Source
|
Record name | Tetracosane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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